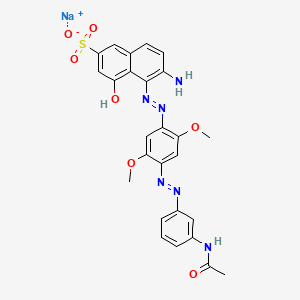
1-Propanaminium, N,N,N-tripropyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, N,N,N-tripropyl-, acetate is a quaternary ammonium compound. It is known for its use in various chemical processes, particularly as a phase-transfer catalyst. This compound is characterized by its ability to facilitate the transfer of ions between different phases, which is crucial in many organic synthesis reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanaminium, N,N,N-tripropyl-, acetate can be synthesized through the reaction of tripropylamine with propyl bromide, followed by the addition of acetic acid. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanaminium, N,N,N-tripropyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
1-Propanaminium, N,N,N-tripropyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: This compound can be used in the preparation of biological samples for analysis.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, N,N,N-tripropyl-, acetate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the rate of reactions that involve ionic species. The molecular targets include the ionic reactants, and the pathways involve the formation of intermediate complexes that enhance the reactivity of the ions.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrapropylammonium bromide
- Tetrapropylammonium hydroxide
- Tripropylamine
Uniqueness
1-Propanaminium, N,N,N-tripropyl-, acetate is unique due to its specific structure, which allows it to act as an effective phase-transfer catalyst. Compared to similar compounds, it offers better solubility in organic solvents and higher reactivity in certain reactions.
Propiedades
Número CAS |
69576-93-8 |
|---|---|
Fórmula molecular |
C14H31NO2 |
Peso molecular |
245.40 g/mol |
Nombre IUPAC |
tetrapropylazanium;acetate |
InChI |
InChI=1S/C12H28N.C2H4O2/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-2(3)4/h5-12H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
PXJUBOLFJDSAQQ-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](CCC)(CCC)CCC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


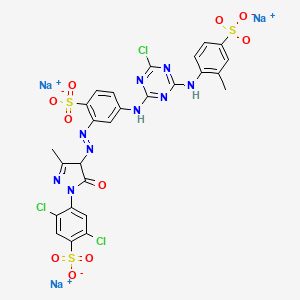
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

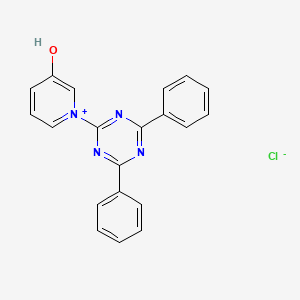
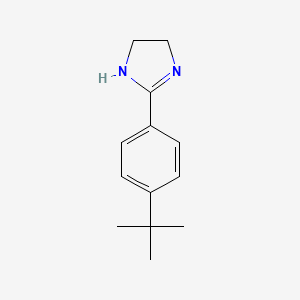
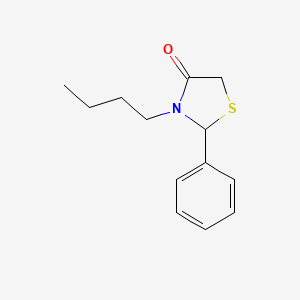
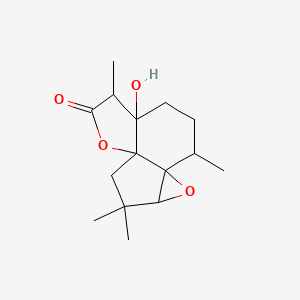
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
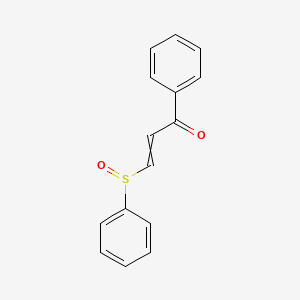
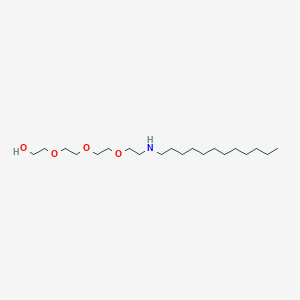


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
